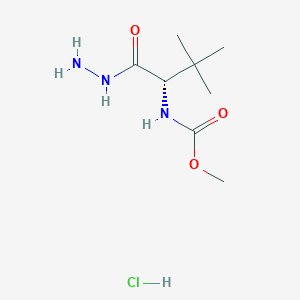![molecular formula C11H18OSi B8076173 [3-(Methoxymethyl)phenyl]-trimethylsilane](/img/structure/B8076173.png)
[3-(Methoxymethyl)phenyl]-trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “[3-(Methoxymethyl)phenyl]-trimethylsilane” is a chemical substance that has garnered interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of [3-(Methoxymethyl)phenyl]-trimethylsilane would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems could enhance the production process, making it more cost-effective and sustainable.
化学反応の分析
Types of Reactions
[3-(Methoxymethyl)phenyl]-trimethylsilane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
[3-(Methoxymethyl)phenyl]-trimethylsilane has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, aiding in the development of new compounds and materials.
Biology: The compound may have potential as a biochemical probe or tool for studying biological processes and pathways.
Medicine: this compound could be investigated for its therapeutic potential, including its ability to interact with specific molecular targets.
Industry: The compound may find applications in various industrial processes, such as catalysis, materials science, and environmental remediation.
作用機序
The mechanism of action of [3-(Methoxymethyl)phenyl]-trimethylsilane involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and its targets. For example, it may inhibit or activate enzymes, modulate receptor activity, or alter cellular signaling pathways.
類似化合物との比較
Similar Compounds
[3-(Methoxymethyl)phenyl]-trimethylsilane can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin with similar pharmacological actions.
CID 5362065: A compound with potential therapeutic applications.
CID 5479530: A cephalosporin used in medical treatments.
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure and the unique properties it imparts. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industry.
特性
IUPAC Name |
[3-(methoxymethyl)phenyl]-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18OSi/c1-12-9-10-6-5-7-11(8-10)13(2,3)4/h5-8H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGFNIOWTPWSDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC(=CC=C1)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(4-Methylphenyl)methoxy]benzenethiol](/img/structure/B8076105.png)
![4-Fluoro-2-[(4-methylphenyl)methoxy]benzenethiol](/img/structure/B8076112.png)
![3-Fluoro-4-[(4-methylphenyl)methoxy]benzenethiol](/img/structure/B8076116.png)
![4-[(2,5-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076121.png)
![5-Chloro-2-[(2,5-difluorophenyl)methoxy]benzenethiol](/img/structure/B8076133.png)
![2-[(2,5-Difluorophenyl)methoxy]-4-fluorobenzenethiol](/img/structure/B8076135.png)
![4-[(2,5-Difluorophenyl)methoxy]-3-fluorobenzenethiol](/img/structure/B8076138.png)
![5-[3-(Methoxymethyl)phenyl]-5-oxopentanoic acid](/img/structure/B8076145.png)
![2-[3-(Methoxymethyl)phenyl]pyridine](/img/structure/B8076153.png)
![1-Bromo-3-[3-(methoxymethyl)phenyl]benzene](/img/structure/B8076166.png)




